![molecular formula C14H18N2O B2938314 1-((1H-indol-5-yl)methyl)piperidin-3-ol CAS No. 2034375-39-6](/img/structure/B2938314.png)
1-((1H-indol-5-yl)methyl)piperidin-3-ol
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Overview
Description
Indoles and piperidines are significant in the pharmaceutical industry. Indole derivatives have diverse biological activities and are found in many important synthetic drug molecules . Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
I have conducted a search to gather information on the scientific research applications of indole and piperidine derivatives, which may provide insight into the potential applications of “1-((1H-indol-5-yl)methyl)piperidin-3-ol”. Below are six unique applications based on the information available:
Antiproliferative Activities
Indole derivatives have been evaluated for their in vitro antiproliferative activities against various cancer cell lines, with some compounds demonstrating effective activities towards these tumor cell lines .
Aldosterone Synthase Inhibition
Some indole derivatives have been studied for their ability to inhibit aldosterone synthase (CYP11B2), which is a promising mechanism to lower arterial blood pressure .
Anti-HIV Activity
Indole derivatives have been reported to possess anti-HIV activity, with molecular docking studies performed to evaluate their effectiveness .
Antitubercular Activity
Derivatives of indole have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Tubulin Polymerization Inhibition
Some indole derivatives have been identified as potential agents for the development of tubulin polymerization inhibitors, which could be used in cancer treatment .
α-Glucosidase Inhibitory Evaluation
Indole-oxadiazole derivatives have been selected for α-glucosidase inhibitory evaluation, which is relevant in the study of diabetes treatments .
Future Directions
More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that research in this area is active and ongoing.
Mechanism of Action
Target of Action
The compound 1-((1H-indol-5-yl)methyl)piperidin-3-ol, which is an indole derivative, has been found to have significant biological activity . Indole derivatives are known to play a crucial role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections . Piperidine derivatives, another component of this compound, are also important synthetic fragments for designing drugs . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to various biological effects . Similarly, piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of possible interactions with biological targets.
Biochemical Pathways
Indole derivatives are known to play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Some indole derivatives have shown moderate inhibitory activity against α-glucosidase , suggesting potential antidiabetic effects.
properties
IUPAC Name |
1-(1H-indol-5-ylmethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-2-1-7-16(10-13)9-11-3-4-14-12(8-11)5-6-15-14/h3-6,8,13,15,17H,1-2,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQREKASYJEKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1H-indol-5-yl)methyl)piperidin-3-ol |
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